3-(1-methyl-1H-imidazol-5-yl)benzaldehyde
Description
Properties
Molecular Formula |
C11H10N2O |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
3-(3-methylimidazol-4-yl)benzaldehyde |
InChI |
InChI=1S/C11H10N2O/c1-13-8-12-6-11(13)10-4-2-3-9(5-10)7-14/h2-8H,1H3 |
InChI Key |
XEANPZNZLCNFJL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1C2=CC=CC(=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-1H-imidazol-5-yl)benzaldehyde typically involves the reaction of 1-methyl-1H-imidazole with benzaldehyde under specific conditions. One common method involves the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the reaction, followed by the addition of formaldehyde to complete the synthesis .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1-methyl-1H-imidazol-5-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The imidazole ring can participate in substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions on the imidazole ring.
Major Products Formed
Oxidation: 3-(1-methyl-1H-imidazol-5-yl)benzoic acid.
Reduction: 3-(1-methyl-1H-imidazol-5-yl)benzyl alcohol.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
3-(1-methyl-1H-imidazol-5-yl)benzaldehyde has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1-methyl-1H-imidazol-5-yl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and other interactions, influencing the activity of the target molecules. The aldehyde group can also undergo reactions that modify the compound’s activity and interactions .
Comparison with Similar Compounds
Structural Analogs and Positional Isomers
Several structurally related compounds differ in substitution patterns or heterocyclic systems:
Key Observations :
- Positional isomerism (meta vs. para substitution) significantly impacts electronic properties. Meta-substituted derivatives may exhibit different dipole moments and steric hindrance compared to para analogs, influencing binding interactions in biological systems .
- Substituent effects: The methyl group on the imidazole nitrogen in this compound enhances stability by reducing imidazole ring basicity compared to non-methylated analogs like 4-(1H-imidazol-5-yl)benzaldehyde .
Comparison with Indole-Imidazole Hybrids
Compounds such as 3-(1-Benzyl-1H-imidazol-5-yl)-7-chloro-1H-indole (47) and 3-(1-((1H-Indol-3-yl)methyl)-1H-imidazol-5-yl)-7-chloro-1H-indole (77) () share structural motifs but differ in core scaffolds:
Key Observations :
- Indole-imidazole hybrids exhibit higher molecular weights (e.g., 345–389 g/mol) and distinct pharmacophoric features, making them more suited for biological targeting (e.g., kinase inhibition) .
- The aldehyde group in this compound offers reactivity for condensation reactions, whereas indole derivatives prioritize halogen or methoxy groups for electronic modulation .
Physicochemical and Spectroscopic Properties
Limited data exist for this compound, but comparisons can be drawn from analogs:
Key Observations :
Q & A
Q. Critical Parameters :
Q. Key Factors :
- Solvent Effects : Polar solvents (e.g., ethanol) stabilize transition states .
- Catalysts : Acidic conditions (e.g., HCl) accelerate imine formation .
How can reaction conditions be optimized to improve yield and purity?
Advanced Research Question
Optimization involves Design of Experiments (DoE) and kinetic analysis :
DoE Variables : Temperature, solvent polarity, and reagent stoichiometry.
Kinetic Profiling : Monitor reaction progress via TLC or in situ IR to identify rate-limiting steps .
Q. Case Study :
- Solvent Screening : Switching from DMF to DMSO increased yield by 15% due to better TosMIC solubility .
- Catalyst Loading : 1.2 eq. of K₂CO₃ minimized side reactions (e.g., over-alkylation) .
What computational methods predict the reactivity of this compound?
Advanced Research Question
Density Functional Theory (DFT) and molecular docking are pivotal:
- DFT Applications :
- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina .
Example : Docking of benzaldehyde derivatives into tubulin’s active site revealed binding affinities correlated with anti-cancer activity .
How are structure-activity relationships (SAR) explored for this compound in medicinal chemistry?
Advanced Research Question
SAR studies focus on imidazole ring modifications and substituent effects :
Imidazole Methyl Group : The 1-methyl group enhances metabolic stability by reducing CYP450 oxidation .
Aldehyde Substitution : Electron-withdrawing groups (e.g., -NO₂) at the para position increase electrophilicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
